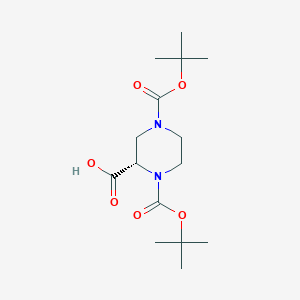
(S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid
Übersicht
Beschreibung
“(S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid” is a chemical compound with the IUPAC name (2S)-1-(tert-butoxycarbonyl)-2-piperazinecarboxylic acid . It has a molecular weight of 230.26 . The compound is typically stored in a refrigerator and is a white to yellow solid .
Molecular Structure Analysis
The InChI code for “(S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid” is 1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-6-7(12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)/t7-/m0/s1 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“(S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid” has a density of 1.3±0.1 g/cm^3 . It has a boiling point of 518.9±50.0 °C at 760 mmHg . The compound has a molar refractivity of 91.9±0.3 cm^3 . It has 8 H bond acceptors and 1 H bond donor .Wissenschaftliche Forschungsanwendungen
Self-Assembly in Supramolecular Materials
- A study by Yang et al. (2009) described the use of piperazine derivatives in the self-assembly of supramolecular materials. These materials show promise in the development of nanofibers and could guide molecular design in this area (Yang et al., 2009).
Synthesis and Structural Analysis
- Research by Sanjeevarayappa et al. (2015) focused on the synthesis and X-ray diffraction studies of tert-butyl piperazine-1-carboxylate derivatives, which are structurally related to (S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid. Their work contributes to understanding the molecular structure of such compounds (Sanjeevarayappa et al., 2015).
Antibacterial and Antifungal Applications
- A study by Chung and Kim (1997) synthesized piperazine derivatives as potential DNA gyrase inhibitors and antibacterial agents. However, the compounds were found to be inactive, suggesting complex requirements for antimicrobial activity (Chung & Kim, 1997).
- Wieczorek et al. (2014) investigated the fungicidal activity of piperazine compounds, finding that certain derivatives showed higher inhibitory activity than standard antibiotics (Wieczorek et al., 2014).
Synthesis of Macroporous Polymer-Supported Reagents
- Huang et al. (2000) discussed the synthesis of piperazine-based polymer-supported catalysts. These catalysts showed increased activity in certain chemical reactions, demonstrating the utility of piperazine derivatives in polymer science (Huang et al., 2000).
Synthesis of Aromatic Polyamides
- Research by Yang et al. (1999) involved the synthesis of aromatic polyamides using piperazine-based compounds. These polyamides showed solubility in various organic solvents and formed transparent, tough films, indicating their potential in material science applications (Yang et al., 1999).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S)-1,4-bis[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-7-8-17(10(9-16)11(18)19)13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,19)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZGWFQKLVCLLA-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@@H](C1)C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



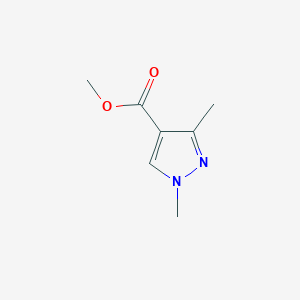


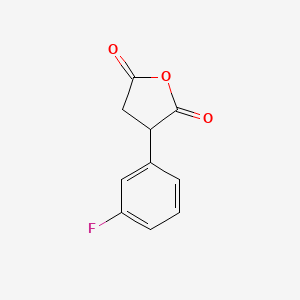
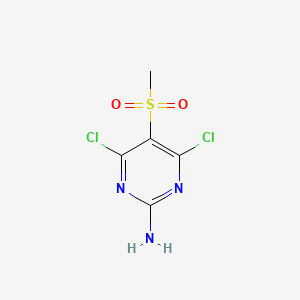
![6-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol](/img/structure/B3154901.png)

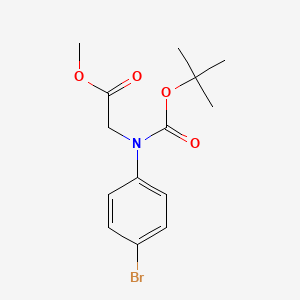
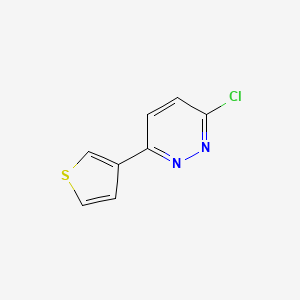
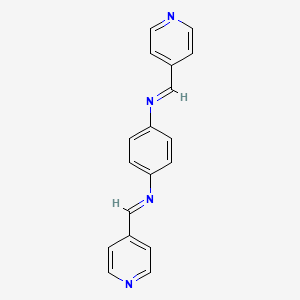
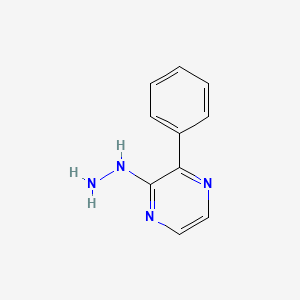
![Imidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B3154942.png)

![tert-Butyl [2-(4-phenoxyphenyl)ethyl]carbamate](/img/structure/B3154955.png)